molecular formula C8H9N3 B1592201 5-Methyl-1H-indazol-4-amine CAS No. 81115-60-8

5-Methyl-1H-indazol-4-amine

Cat. No.: B1592201
CAS No.: 81115-60-8
M. Wt: 147.18 g/mol
InChI Key: PGCAHTNLXQHIOZ-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazol-4-amine is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound’s structure consists of a benzene ring fused with a pyrazole ring, with a methyl group at the 5-position and an amino group at the 4-position.

Mechanism of Action

Biochemical Pathways

The affected pathways could include signaling cascades, metabolic pathways, or cellular processes. Without specific information, we can’t pinpoint the exact pathways influenced by 5-Methyl-1H-indazol-4-amine. Researchers would need to investigate this further.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability

: Indazole: a medicinally important heterocyclic moiety : [DrugBank: (2e)-N-Allyl-4-{3-(4-Bromophenyl)-5-Fluoro-1-Methyl-1h-Indazol-6-Yl … : [DrugBank: (2S)-1- (1H-INDOL-3-YL)-3- { 5- (3-METHYL-1H-INDAZOL-5-YL)PYRIDIN-3-YL …

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes with amines. This reaction can be carried out under solvent-free conditions or in the presence of a catalyst such as copper(II) acetate. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

5-Methyl-1H-indazol-4-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the methyl group at the 5-position and the amino group at the 4-position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCAHTNLXQHIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598311
Record name 5-Methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81115-60-8
Record name 5-Methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1H-INDAZOL-4-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

m.p. 197°-200° C. (yield 93% of theory) by hydrogenating 4-nitro-5-methylindazole in methanol in the presence of palladium-charcoal;
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Synthesis routes and methods II

Procedure details

Analogously to the production of 5-chloro-1H-indazol-4-ylamine, the regioisomeric mixture of the previous reaction (1.0 g, 5.64 mmol)) is reacted with 100 mg of palladium on carbon in methanol under hydrogen atmosphere for 16 hours at room temperature. After purification on silica gel with hexane/ethyl acetate (33% hexane, then 100% ethyl acetate), 53 mg (6% of theory) of 5-methyl-1H-indazol-4-ylamine is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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